molecular formula C19H23NO5 B2795450 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde CAS No. 2224178-12-3

4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde

Cat. No. B2795450
M. Wt: 345.395
InChI Key: TXHUVJGSCNNLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde, also known as OME, is a chemical compound that is used in scientific research for its potential therapeutic properties. OME is a derivative of the morpholine class of compounds and has been found to exhibit promising biological activity.

Mechanism Of Action

The exact mechanism of action of 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde is not fully understood, but it is believed to act through multiple pathways. 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also activates certain signaling pathways that lead to apoptosis in cancer cells. In the brain, 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has been found to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.

Biochemical And Physiological Effects

4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has been found to have a variety of biochemical and physiological effects. In cancer cells, 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has been shown to induce apoptosis and inhibit cell growth and proliferation. In the brain, 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has been found to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well documented.

Future Directions

There are several future directions for research on 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde. Further studies are needed to fully understand its mechanism of action and to identify potential side effects. 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde could also be studied in combination with other compounds to determine if it has synergistic effects. Additionally, 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde could be tested in clinical trials to determine its potential as a therapeutic agent for cancer and neurodegenerative diseases.

Synthesis Methods

4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzaldehyde with 2-bromoethylmorpholine, followed by the addition of 2-oxocyclohexylamine and subsequent oxidation with potassium permanganate. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde.

Scientific Research Applications

4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[2-oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c21-11-14-5-7-15(8-6-14)25-13-19(23)20-9-10-24-12-17(20)16-3-1-2-4-18(16)22/h5-8,11,16-17H,1-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUVJGSCNNLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2COCCN2C(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde

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